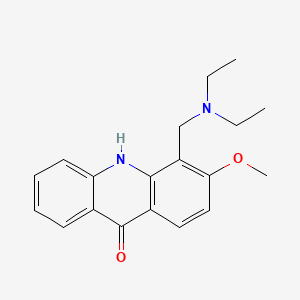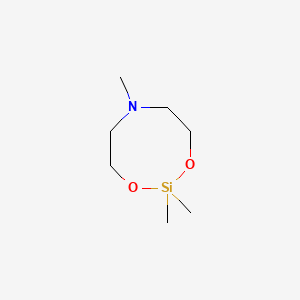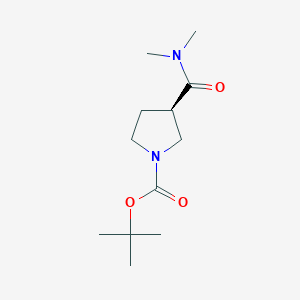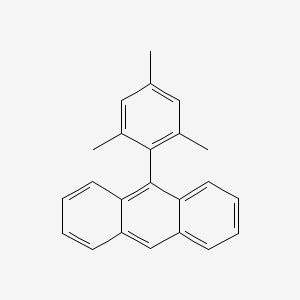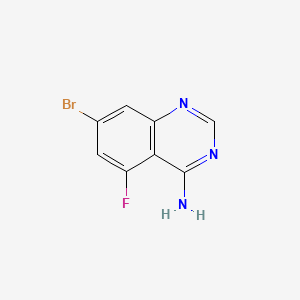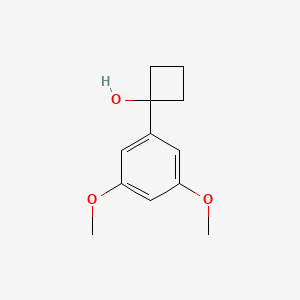
1-(3,5-Dimethoxyphenyl)cyclobutanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethoxyphenyl)cyclobutanol is an organic compound with the molecular formula C12H16O3 It features a cyclobutanol ring substituted with a 3,5-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)cyclobutanol can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with 3,5-dimethoxyphenylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
Step 1: Preparation of 3,5-dimethoxyphenylmagnesium bromide by reacting 3,5-dimethoxybromobenzene with magnesium in dry ether.
Step 2: Addition of the Grignard reagent to cyclobutanone, followed by hydrolysis to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of scaling up Grignard reactions and subsequent purification steps would apply. This includes optimizing reaction conditions, solvent recovery, and product isolation techniques.
化学反应分析
Types of Reactions: 1-(3,5-Dimethoxyphenyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using reagents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding cyclobutane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.
Major Products:
Oxidation: 1-(3,5-Dimethoxyphenyl)cyclobutanone.
Reduction: 1-(3,5-Dimethoxyphenyl)cyclobutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3,5-Dimethoxyphenyl)cyclobutanol has several applications in scientific research:
Biology: Investigated for its potential biological activities due to the presence of the cyclobutanol moiety, which is found in various bioactive natural products.
Industry: Utilized in the development of new materials and chemical intermediates.
作用机制
The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclobutanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the cyclobutanol ring and methoxy groups may influence its binding affinity and activity at these targets.
相似化合物的比较
- 1-(2,5-Dimethoxyphenyl)cyclobutanol
- 1-(4-Methoxyphenyl)cyclobutanol
- 1-(3,4-Dimethoxyphenyl)cyclobutanol
Comparison: 1-(3,5-Dimethoxyphenyl)cyclobutanol is unique due to the specific positioning of the methoxy groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the 3,5-dimethoxy substitution pattern may result in different electronic and steric effects compared to the 2,5- or 3,4-dimethoxy derivatives.
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
1-(3,5-dimethoxyphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H16O3/c1-14-10-6-9(7-11(8-10)15-2)12(13)4-3-5-12/h6-8,13H,3-5H2,1-2H3 |
InChI 键 |
SJJCDGSMJISXOL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)C2(CCC2)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


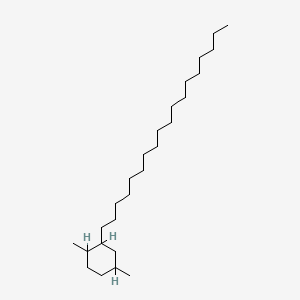
![N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide](/img/structure/B13939050.png)
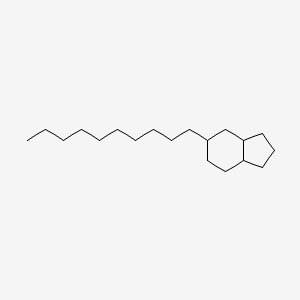
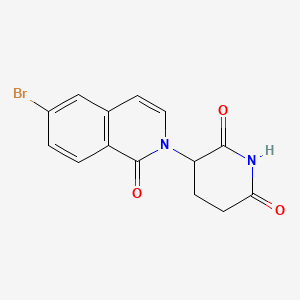
![4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine](/img/structure/B13939068.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13939072.png)
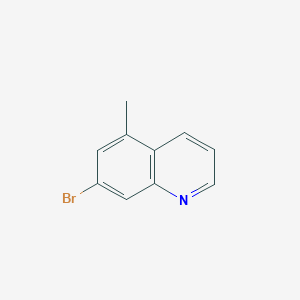
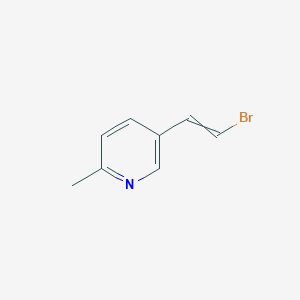
![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)
